iBRD4-BD1 -

iBRD4-BD1

Catalog Number: EVT-10993577
CAS Number:
Molecular Formula: C29H30F3N5O
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

iBRD4-BD1 is a compound that targets the bromodomain-containing protein 4, specifically its bromodomain 1. This protein is a member of the bromodomain and extraterminal domain family, which plays a critical role in regulating gene expression by interacting with acetylated lysine residues on histones and other proteins. The identification and development of iBRD4-BD1 are significant due to the protein's implications in various cancers, particularly in the context of oncogene regulation.

Source and Classification

The compound iBRD4-BD1 is derived from research focused on inhibiting the functions of bromodomain-containing proteins, particularly in the context of cancer therapy. Bromodomain-containing protein 4 is classified as an epigenetic regulator and a transcriptional coactivator involved in chromatin remodeling and gene expression modulation. It has been implicated in several malignancies, including NUT midline carcinoma, acute myeloid leukemia, and multiple myeloma, making it a target for therapeutic intervention.

Synthesis Analysis

Methods and Technical Details

The synthesis of iBRD4-BD1 typically involves organic synthesis techniques that focus on constructing small molecules capable of selectively inhibiting the bromodomain of bromodomain-containing protein 4. The process may include:

  1. Designing Precursors: Identifying suitable starting materials that can be transformed into the desired compound through a series of chemical reactions.
  2. Chemical Reactions: Utilizing techniques such as coupling reactions, cyclizations, and functional group modifications to build the molecular structure.
  3. Purification: Employing chromatographic methods (e.g., high-performance liquid chromatography) to isolate and purify the synthesized compound.

The synthesis process must ensure high specificity for the bromodomain to minimize off-target effects.

Molecular Structure Analysis

Structure and Data

iBRD4-BD1 features a molecular structure characterized by its ability to bind specifically to the first bromodomain of bromodomain-containing protein 4. The structural analysis typically reveals:

  • Bromodomains: The presence of two conserved bromodomains (BD1 and BD2) within the protein structure, with BD1 being the primary target for iBRD4-BD1.
  • Binding Affinity: The compound's binding affinity is often assessed using techniques like surface plasmon resonance or isothermal titration calorimetry to determine its efficacy in inhibiting protein-protein interactions.

The detailed molecular formula and mass spectrometry data would provide insights into its precise composition.

Chemical Reactions Analysis

Reactions and Technical Details

iBRD4-BD1 undergoes specific interactions with bromodomain-containing protein 4 that can be characterized by:

  • Binding Interactions: The compound competes with acetylated lysine residues for binding to the bromodomain, effectively blocking its interaction with histones.
  • Inhibition Mechanism: Studies often involve assessing how iBRD4-BD1 alters downstream signaling pathways associated with gene expression regulation.

Experimental setups may include cellular assays to evaluate the biological impact of these interactions on cancer cell proliferation and survival.

Mechanism of Action

Process and Data

The mechanism of action for iBRD4-BD1 primarily revolves around its ability to inhibit the function of bromodomain-containing protein 4 by:

  • Blocking Transcriptional Activation: By preventing bromodomain-containing protein 4 from binding to acetylated histones, iBRD4-BD1 disrupts super-enhancer function and oncogene transcription.
  • Modulating Gene Expression: This inhibition leads to downregulation of genes critical for tumor growth and survival, particularly those involved in cell cycle progression and apoptosis.

Data supporting these mechanisms often come from gene expression profiling studies post-treatment with iBRD4-BD1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of iBRD4-BD1 can include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Assessed in various solvents to determine compatibility for biological assays.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and application.

Chemical properties may include reactivity profiles that indicate how it interacts with biological macromolecules.

Applications

Scientific Uses

iBRD4-BD1 has significant potential applications in scientific research, particularly in cancer biology. Its uses include:

  • Cancer Therapeutics: As a selective inhibitor of bromodomain-containing protein 4, it serves as a lead compound for developing new cancer therapies targeting epigenetic regulators.
  • Research Tool: It can be employed in studies aimed at understanding the role of bromodomains in gene regulation and cancer progression.
  • Combination Therapies: Investigating its efficacy in combination with other therapeutic agents to enhance treatment outcomes in cancers reliant on bromodomain-containing protein 4 activity.
Bromodomain-Containing Protein 4 Bromodomain 1 as an Epigenetic Therapeutic Target

Biological Function of Bromodomain-Containing Protein 4 Bromodomains in Transcriptional Regulation

Bromodomain-containing protein 4 functions as a central epigenetic regulator by interpreting lysine acetylation marks on histones via its tandem bromodomains (bromodomain 1 and bromodomain 2). These evolutionarily conserved modules (each ~110 amino acids) recognize ε-N-acetylated lysine residues on histone tails, particularly on histones H3 and H4, through a conserved asparagine residue that hydrogen-bonds the acetyl carbonyl group [10] [9]. Bromodomain-containing protein 4 bromodomain 1 exhibits a distinct binding pocket topology compared to bromodomain-containing protein 4 bromodomain 2, characterized by differences in the ZA and BC loop regions that influence ligand specificity and functional outcomes [4] [10].

Upon binding acetylated chromatin, bromodomain-containing protein 4 recruits transcriptional machinery through two primary mechanisms:

  • Positive Transcription Elongation Factor b Recruitment: Bromodomain-containing protein 4 directly binds positive transcription elongation factor b (a complex of cyclin-dependent kinase 9 and cyclin T) via its C-terminal domain. This interaction facilitates the phosphorylation of serine 2 residues on the carboxy-terminal domain of RNA polymerase II, releasing polymerase pausing and enabling productive transcriptional elongation [6] [3].
  • Mediator Complex and Super-Enhancer Assembly: Bromodomain-containing protein 4 localizes to super-enhancers—large clusters of enhancers with exceptionally high densities of transcription factors, coactivators, and acetylated histones. It stabilizes mediator complex binding, forming a physical bridge between enhancers and promoters to drive robust expression of genes critical for cell identity, proliferation, and survival (e.g., MYC) [2] [9].

Table 1: Functional Distinctions Between Bromodomain-Containing Protein 4 Bromodomain 1 and Bromodomain 2

FeatureBromodomain-Containing Protein 4 Bromodomain 1Bromodomain-Containing Protein 4 Bromodomain 2
Primary Structural DistinctionShorter ZA loop, distinct hydrophobic cavity topologyLonger ZA loop, altered residue composition in binding pocket
Key Molecular FunctionInitial chromatin tethering; High affinity for discrete acetyl-lysine marksStabilization of bromodomain-containing protein 4-chromatin interactions
Transcriptional RoleCritical for oncogene recognition (e.g., MYC enhancer binding)Modulates inflammatory gene expression
Selective Inhibition ConsequenceSuppresses proliferation-associated genesMay impact specific signaling pathways (e.g., NF-κB)

Notably, recent research reveals that bromodomain-containing protein 4 possesses bromodomain-independent functions. A minimal C-terminal fragment lacking bromodomains can still recruit positive transcription elongation factor b and facilitate RNA polymerase II pause release, suggesting redundancy in transcriptional activation mechanisms. However, bromodomain 1 remains indispensable for the precise spatial targeting and genomic localization of bromodomain-containing protein 4 to acetylated chromatin regions governing key cellular processes [7].

Pathological Implications of Bromodomain-Containing Protein 4 Bromodomain 1 in Oncogenic Processes

Dysregulation of bromodomain-containing protein 4 bromodomain 1-mediated transcriptional control is a hallmark of diverse cancers. Its pathological roles manifest through several interconnected mechanisms:

  • Oncogene Amplification and Dependency: Bromodomain-containing protein 4 is frequently overexpressed or amplified in hematological malignancies (acute myeloid leukemia, multiple myeloma) and solid tumors (breast, lung, pancreatic). Cancer cells exhibit heightened dependence ("addiction") on bromodomain-containing protein 4 bromodomain 1 for sustaining the transcription of key oncogenes like MYC, B-cell lymphoma 2, and B-cell lymphoma extra large. Bromodomain-containing protein 4 bromodomain 1 binds directly to super-enhancers controlling these genes, maintaining their aberrant expression and promoting uncontrolled proliferation and survival [6] [9] [2].
  • Chromosomal Translocations: In nuclear protein in testis midline carcinoma, a lethal squamous cancer, the gene encoding bromodomain-containing protein 4 is translocated, resulting in a bromodomain-containing protein 4-nuclear protein in testis fusion oncoprotein. Bromodomain-containing protein 4 bromodomain 1 within this fusion protein aberrantly binds acetylated chromatin, recruiting nuclear protein in testis to block epithelial differentiation and maintain a malignant state [10] [6].
  • Metabolic Reprogramming and Cell Death Evasion: Bromodomain-containing protein 4 bromodomain 1 regulates genes involved in lipid metabolism and ferroptosis sensitivity. It forms super-enhancers with high mobility group box 2 at promoters of fatty acid oxidation genes (hydroxyacyl-coenzyme A dehydrogenase, acyl-coenzyme A synthetase long chain family member 1, acetyl-coenzyme A acyltransferase 2). This drives oxidative catabolism and polyunsaturated fatty acid synthesis, increasing lipid peroxidation and sensitizing cells to ferroptosis inducers like erastin [1]. Consequently, inhibition of bromodomain-containing protein 4 bromodomain 1 disrupts this metabolic axis, protecting cancer cells from ferroptotic death—a mechanism exploitable therapeutically.
  • DNA Damage Response Modulation: Bromodomain-containing protein 4 bromodomain 1 influences DNA repair pathways. It localizes to sites of DNA damage and facilitates the recruitment of repair factors. Aberrant bromodomain-containing protein 4 bromodomain 1 activity can compromise genomic integrity, contributing to oncogenic transformation and therapy resistance [5] [8].

Rationale for Bromodomain-Containing Protein 4 Bromodomain 1-Selective Inhibition over Pan-Bromodomain and Extraterminal Approaches

Pan-bromodomain and extraterminal inhibitors (e.g., JQ1, I-BET762) that simultaneously target both bromodomains of all bromodomain and extraterminal family proteins exhibit clinical limitations, including narrow therapeutic windows due to mechanism-based toxicities (thrombocytopenia, gastrointestinal effects) and the emergence of resistance [6] [4]. These challenges underscore the compelling rationale for developing bromodomain-containing protein 4 bromodomain 1-selective agents:

  • Reduced Toxicity via Functional Decoupling: Bromodomain-containing protein 4 bromodomain 1 and bromodomain-containing protein 4 bromodomain 2 exhibit non-redundant functions. Bromodomain-containing protein 4 bromodomain 1 is primarily responsible for oncogene recognition (e.g., MYC), while bromodomain-containing protein 4 bromodomain 2 plays a more prominent role in regulating inflammatory genes. Pan-inhibitors disrupt both functions systemically. Selective bromodomain-containing protein 4 bromodomain 1 inhibition aims to suppress oncogenic transcription while sparing bromodomain-containing protein 4 bromodomain 2-mediated functions, potentially mitigating inflammatory and hematopoietic toxicities [4] [9].
  • Overcoming Adaptive Resistance: Prolonged pan-bromodomain and extraterminal inhibition can trigger compensatory overexpression of bromodomain and extraterminal family members (e.g., bromodomain-containing protein 2, bromodomain-containing protein 3) or bromodomain-containing protein 4 bromodomain 2-dependent survival pathways, diminishing efficacy. Bromodomain-containing protein 4 bromodomain 1-selective compounds may circumvent these adaptive responses by preserving partial bromodomain and extraterminal function and reducing selective pressure for compensatory upregulation [4].
  • Precision Targeting of Bromodomain-Containing Protein 4-Dependent Pathologies: Diseases primarily driven by bromodomain-containing protein 4 bromodomain 1-mediated transcription (e.g., nuclear protein in testis midline carcinoma, MYC-driven cancers) represent ideal indications for bromodomain-containing protein 4 bromodomain 1-selective therapy. Targeting bromodomain-containing protein 4 bromodomain 1 allows for precise disruption of pathogenic transcriptional programs without broader bromodomain and extraterminal family disruption.

Table 2: Profile Comparison of Bromodomain-Containing Protein 4 Bromodomain 1-Selective Inhibitors Versus Pan-Bromodomain and Extraterminal Inhibitors

CharacteristicPan-Bromodomain and Extraterminal Inhibitors (e.g., JQ1, I-BET151)Bromodomain-Containing Protein 4 Bromodomain 1-Selective Inhibitors (e.g., indole-2-one derivatives)
Target SpecificityBinds both bromodomain 1 and bromodomain 2 of BRD2, BRD3, BRD4, bromodomain testis-specific protein>20-fold selectivity for bromodomain-containing protein 4 bromodomain 1 over bromodomain-containing protein 4 bromodomain 2; minimal activity against other bromodomain and extraterminal proteins
Primary Transcriptional EffectGlobal suppression of bromodomain and extraterminal-dependent transcription (oncogenes, housekeeping, inflammatory)Focused suppression of bromodomain-containing protein 4 bromodomain 1-dependent oncogenes (e.g., MYC)
Key Preclinical ActivityAnti-proliferative in broad cancer models; induces apoptosis, differentiationMaintains anti-proliferative efficacy in bromodomain-containing protein 4-dependent models; potential for reduced cytopenias
Clinical ChallengesDose-limiting thrombocytopenia; gastrointestinal toxicity; adaptive resistancePotentially wider therapeutic index; reduced compensatory upregulation

Advances in structural biology have enabled the rational design of bromodomain-containing protein 4 bromodomain 1-selective inhibitors. Co-crystal structures reveal that the bromodomain-containing protein 4 bromodomain 1 binding pocket, particularly the ZA and BC loops, possesses unique structural features amenable to selective targeting. For instance, compounds like indole-2-one derivatives exploit subtle differences in residue composition (e.g., Leu92, Cys136 in bromodomain-containing protein 4 bromodomain 1 versus Glu155, Asp145 in bromodomain-containing protein 4 bromodomain 2) and pocket depth/shape. These inhibitors often incorporate substituents designed to extend into the bromodomain-containing protein 4 bromodomain 1-specific cavity near the BC loop, achieving significant selectivity (e.g., compound 21r with 7.6-fold bromodomain-containing protein 4 bromodomain 1/bromodomain-containing protein 4 bromodomain 2 selectivity) while retaining potent anti-proliferative activity in leukemia and solid tumor models [4].

While bromodomain-containing protein 4 bromodomain 1-selective inhibition holds promise, its ultimate therapeutic advantage will depend on demonstrating superior efficacy or tolerability in clinical settings compared to pan-bromodomain and extraterminal approaches, particularly in malignancies defined by bromodomain-containing protein 4 bromodomain 1-specific dependencies.

Properties

Product Name

iBRD4-BD1

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine

Molecular Formula

C29H30F3N5O

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H30F3N5O/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3

InChI Key

ULDFEUPLPPWJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.